molecular formula C16H11NO3 B1292229 2-Acetoxy-4'-cyanobenzophenone CAS No. 890099-34-0

2-Acetoxy-4'-cyanobenzophenone

Cat. No.: B1292229
CAS No.: 890099-34-0
M. Wt: 265.26 g/mol
InChI Key: LPPXBZLLAJWTOV-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-cyanobenzophenone is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27. It is also known by its IUPAC name, 2-(4-cyanobenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a cyano group attached to a benzophenone core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxy-4’-cyanobenzophenone can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzoyl chloride with phenyl acetate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the acetate group .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-cyanobenzophenone often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxy-4’-cyanobenzophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-cyanobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-4’-cyanobenzophenone is unique due to the presence of both acetoxy and cyano groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

[2-(4-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-5-3-2-4-14(15)16(19)13-8-6-12(10-17)7-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXBZLLAJWTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641571
Record name 2-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-34-0
Record name 2-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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